![molecular formula C17H13BrN2O3S B2452956 (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 850903-24-1](/img/structure/B2452956.png)
(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Overview
Description
(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C17H13BrN2O3S and its molecular weight is 405.27. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Cancer remains a significant global health challenge, and novel chemotherapeutics are continually sought to combat this disease. The synthesized compound has been evaluated for its cytotoxic activity against human cancer cell lines MCF-7 and HeLa. The results indicate that it exhibits good cytotoxicity, comparable to the standard drug Cisplatin . Further investigations into its mechanism of action and potential as a targeted anticancer agent are warranted.
Antibacterial Properties
In the realm of antibacterial research, finding effective agents to combat bacterial resistance is crucial. The newly synthesized triazole derivatives derived from this compound were tested against various bacteria. Many of these derivatives demonstrated moderate to good antibacterial activity, comparable to the positive control drug Streptomycin . Understanding their mode of action and potential applications in treating bacterial infections is an exciting avenue for further exploration.
Insecticidal Potential
Beyond human health, this compound also shows promise as an insecticidal agent. Bioassay results revealed that several synthesized derivatives exhibit favorable insecticidal activity, particularly against pests like the oriental armyworm and diamondback moth . Investigating their impact on pest populations and their safety profiles could lead to practical applications in agriculture.
Materials Science and Organic Electronics
Given its conjugated system and aromatic character, this compound may find applications in materials science. Researchers can investigate its use in organic electronics, such as organic photovoltaics, light-emitting diodes (LEDs), or field-effect transistors (FETs). Its electronic properties and stability under various conditions are worth exploring.
Mechanism of Action
Target of Action
The primary targets of this compound, also known as N-[(2E)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carboxamide, are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are key mediators of signal transduction in cells .
Mode of Action
This compound acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it increases the intracellular levels of cyclic nucleotides, leading to bronchodilation and non-steroidal anti-inflammatory effects . This dual action makes it a unique therapeutic agent, particularly for conditions like chronic obstructive pulmonary disease (COPD) .
Biochemical Pathways
The inhibition of pde3 and pde4 is known to affect multiple signaling pathways, leading to changes in cellular functions such as inflammation and smooth muscle relaxation
Result of Action
The molecular and cellular effects of this compound’s action are primarily its bronchodilator and non-steroidal anti-inflammatory effects . These effects are beneficial in the treatment of COPD, as they help to reduce inflammation and improve airflow .
properties
IUPAC Name |
N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O3S/c1-20-11-7-6-10(18)8-15(11)24-17(20)19-16(21)14-9-22-12-4-2-3-5-13(12)23-14/h2-8,14H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMOMSWLWQBVIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3COC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide |
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